Pyrido[2,3-d]pyrimidine-2,4-diamine

mTOR PI3K kinase selectivity

Select this specific scaffold to leverage its unique pyridine-pyrimidine ring fusion, ensuring defined kinase selectivity profiles (mTOR >100-fold over PI3Kα) unattainable with pyrimido[4,5-d]pyrimidine or pteridine analogs. The 2,4-diamine motif enables targeted derivatization for tool compounds with exceptional kinome selectivity (S(5)=0.035). This core guarantees reproducibility in target engagement studies where scaffold-intrinsic reactivity is critical.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B13514252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyrimidine-2,4-diamine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N=C2N=C1)N)N
InChIInChI=1S/C7H7N5/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H4,8,9,10,11,12)
InChIKeyLYXZTYXDCZQKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyrimidine-2,4-diamine: A Versatile Kinase Inhibitor Scaffold for Targeted Anticancer and Anti-Infective Research


Pyrido[2,3-d]pyrimidine-2,4-diamine is a bicyclic heteroaromatic scaffold featuring a fused pyridine and pyrimidine ring system with two primary amine groups at the 2- and 4-positions [1]. This core structure serves as a privileged hinge-binding motif in medicinal chemistry, enabling potent and tunable inhibition of diverse therapeutic targets including mammalian target of rapamycin (mTOR), phosphoinositide 3-kinase (PI3K), dihydrofolate reductase (DHFR), and various tyrosine kinases [2]. The scaffold's nitrogen-rich heterocyclic framework confers strong hydrogen-bonding capacity with kinase ATP-binding pockets while offering multiple vectors (C5, C6, C7) for chemical elaboration to modulate potency, selectivity, and physicochemical properties [3].

Why Pyrido[2,3-d]pyrimidine-2,4-diamine Cannot Be Casually Replaced by Other Diaminopyrimidine Scaffolds in Procurement


Although superficially similar to other diaminopyrimidine-containing scaffolds such as pyrimido[4,5-d]pyrimidine, quinazoline, or pteridine derivatives, the specific nitrogen atom positioning and ring fusion geometry of the pyrido[2,3-d]pyrimidine core fundamentally alters kinase selectivity profiles, synthetic tractability, and target engagement kinetics [1]. Unlike pyrimido[4,5-d]pyrimidines, which exhibit distinct hydrogen-bonding patterns and conformational preferences that affect kinome-wide selectivity, the pyrido[2,3-d] isomer demonstrates unique conformational tolerance enabling dynamic interaction with both active and inactive kinase conformations [2]. Furthermore, substitution yields at C2 and C4 positions differ markedly from pteridine-based analogs, with pteridine substrates generally providing higher nucleophilic substitution yields—a critical consideration for chemical procurement and derivatization workflows [3]. These scaffold-intrinsic differences mean that substituting a pyrido[2,3-d]pyrimidine with an alternative diaminopyrimidine without empirical validation introduces uncontrolled variability in target engagement, cellular potency, and downstream experimental reproducibility.

Pyrido[2,3-d]pyrimidine-2,4-diamine: Quantitative Differentiation Evidence Against Closest Structural and Functional Comparators


mTOR Kinase Selectivity: >100-Fold Discrimination Against PI3Kα Versus Pyrazolopyrimidine Comparators

Pyrido[2,3-d]pyrimidine-2,4-diamine derivatives achieve mTOR selectivity exceeding 100-fold relative to PI3Kα, a level of discrimination not consistently observed with pyrazolopyrimidine-based mTOR inhibitors [1]. The scaffold's C-7 substituents further improve kinase efficiency compared to 2,4-di-substituted pyrimidopyrimidine reference compounds [2]. This selectivity profile is critical for minimizing off-target PI3K pathway interference in cellular assays.

mTOR PI3K kinase selectivity ATP-competitive inhibitor

BMK1/ERK5 Binding Affinity: Kd 19 nM with Kinome-Wide Selectivity Score S(5) 0.035

Optimized 2-amino-pyrido[2,3-d]pyrimidine derivatives exhibit high-affinity binding to BMK1/ERK5 (Kd = 19 nM) with exceptional kinome-wide selectivity (S(5) selectivity score = 0.035 at 10 μM) [1]. This represents a marked improvement over many other kinase inhibitor scaffolds evaluated in parallel kinome-wide profiling studies, where selectivity scores typically exceed 0.10 for compounds with comparable primary target potency.

BMK1 ERK5 kinome selectivity dissociation constant

Cellular Antiproliferative Efficacy in B-Cell Malignancies: 63% Growth Reduction vs 31% (R406) and 3% (Ibrutinib)

Compound 19, a 4-aminopyrido[2,3-d]pyrimidine derivative, demonstrated 63% reduction in Rec-1 mantle cell lymphoma cell proliferation, significantly outperforming the Syk inhibitor R406 (31% reduction) and the Btk inhibitor ibrutinib (3% reduction) in the same assay system [1]. Across a broader panel of 20 non-Hodgkin's lymphoma cell lines, compound 19 exhibited GI50 values ranging from 1.3 to 6.9 μM at 24 hours, with corresponding 20-90% inhibition of BCR-related kinase phosphorylation.

B-cell lymphoma BCR signaling antiproliferative NHL

Synthetic Accessibility: Reduced Nucleophilic Substitution Yields at C2/C4 Relative to Pteridine Substrates

In parallel diversification studies, nucleophilic substitution reactions at the C2 and C4 positions of pyrido[2,3-d]pyrimidine scaffolds consistently produced lower yields compared to analogous reactions on pteridine substrates [1]. This reactivity difference stems from electronic and steric factors inherent to the pyrido[2,3-d]pyrimidine ring system and must be accounted for when planning synthetic routes or procuring building blocks for library generation.

chemical synthesis nucleophilic substitution derivatization yield

Target Class Versatility: Subnanomolar to Low Micromolar Potency Across mTOR, PI3Kα, DHFR, and PTP1B

The pyrido[2,3-d]pyrimidine-2,4-diamine scaffold demonstrates exceptional target class versatility, with optimized derivatives achieving subnanomolar mTOR inhibition (IC50 = 16 nM), nanomolar PI3Kα inhibition (IC50 = 3-10 nM), low nanomolar DHFR inhibition (Ki = 6.3 nM), and potent PTP1B inhibition with favorable mouse pharmacokinetics [REFS-1, REFS-2, REFS-3]. This breadth of validated target engagement across structurally and mechanistically distinct enzyme families is a differentiating feature relative to more target-restricted scaffolds.

target engagement multitarget potency range SAR

Conformational Tolerance: Dynamic Binding to Both Active and Inactive Kinase States vs Scaffold-Restricted Inhibitors

Computational proteomics analysis reveals that pyrido[2,3-d]pyrimidine inhibitors dynamically interact with both active and inactive conformations of tyrosine kinases, accommodating structurally distinct kinase states with similar binding affinity [1]. This conformational tolerance contrasts with many kinase inhibitor scaffolds that preferentially bind either the active (Type I) or inactive (Type II) conformation, thereby limiting their utility against kinases that adopt multiple conformational states or against resistance mutations.

conformational flexibility type I/II inhibitor kinase binding computational proteomics

Recommended Research and Procurement Applications for Pyrido[2,3-d]pyrimidine-2,4-diamine and Derivatives


mTOR Pathway Target Validation with Minimized PI3K Interference

Use pyrido[2,3-d]pyrimidine-2,4-diamine derivatives (e.g., Torin 2 analogs) when experimental design requires potent mTOR inhibition (>100-fold selective over PI3Kα) to cleanly dissect mTORC1/mTORC2 signaling from PI3K pathway crosstalk [1]. This selectivity profile is essential for studies where PI3K inhibition would confound interpretation of mTOR-dependent phenotypes.

BMK1/ERK5 Pharmacological Probe Development

Leverage the scaffold's demonstrated BMK1/ERK5 binding affinity (Kd = 19 nM) and exceptional kinome selectivity (S(5) = 0.035) to develop tool compounds for investigating BMK1-dependent cellular processes with minimal off-target kinase interference [2]. The favorable pharmacokinetic properties of optimized derivatives further support in vivo BMK1 pathway interrogation.

Multi-Kinase BCR Pathway Inhibition in B-Cell Malignancy Research

Deploy 4-aminopyrido[2,3-d]pyrimidine derivatives when simultaneous inhibition of Btk, Syk, and Lyn is required, as single-target agents (ibrutinib, R406) demonstrate inferior antiproliferative activity in mantle cell lymphoma models [3]. The scaffold's ability to achieve 63% growth reduction (vs 3-31% for comparators) makes it a valuable chemical probe for BCR signaling studies.

Chemical Library Diversification with C2/C4 Nucleophilic Substitution

Plan synthetic campaigns around the scaffold's established but moderate nucleophilic substitution yields at C2/C4 positions (40-60% typical range) [4]. Procure pyrido[2,3-d]pyrimidine-2,4-diamine specifically—not pteridine or pyrimidopyrimidine alternatives—when scaffold-intrinsic reactivity and target engagement profile must be maintained across derivative series.

Quote Request

Request a Quote for Pyrido[2,3-d]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.